molecular formula C22H21N7 B2406397 2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine CAS No. 2380186-03-6

2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine

Cat. No.: B2406397
CAS No.: 2380186-03-6
M. Wt: 383.459
InChI Key: YYJGPAPTUNKZQK-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of a pyridazine derivative with a piperazine derivative, followed by cyclization to form the pyrido[3,4-d]pyrimidine core. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets in the body. It has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation. Additionally, it can reduce endoplasmic reticulum stress and apoptosis in neuronal cells, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development .

Properties

IUPAC Name

2-methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7/c1-16-24-20-15-23-10-9-18(20)22(25-16)29-13-11-28(12-14-29)21-8-7-19(26-27-21)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJGPAPTUNKZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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